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Compound of Interest

Compound Name: 4-Isopropylphenylacetaldehyde

Cat. No.: B1208413

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Isopropylphenylacetaldehyde (CAS No. 4395-92-0), a significant compound in the fragrance
and pharmaceutical industries. Due to the limited availability of published experimental spectra,
this document presents predicted data based on established spectroscopic principles and data
from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols and
a workflow diagram for spectroscopic analysis.

Molecular Structure and Properties

o |[UPAC Name: 2-(4-isopropylphenyl)acetaldehyde

Synonyms: p-Isopropylphenylacetaldehyde, Cuminaldehyde acetaldehyde

CAS Number: 4395-92-0[1][2][3]

Molecular Formula: C11H140[1][4]

Molecular Weight: 162.23 g/mol [1][4]
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Figure 1. Chemical structure of 4-Isopropylphenylacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted *H NMR Data (500 MHz, CDCIs)

The proton NMR spectrum of 4-Isopropylphenylacetaldehyde is expected to show distinct

signals corresponding to the aldehydic, aromatic, benzylic, and isopropyl protons.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.7 Triplet () 1H Aldehyde (-CHO)
Aromatic (ortho to -
~7.2 Doublet (d) 2H
CH2CHO)
Aromatic (ortho to -
~7.1 Doublet (d) 2H )
iPr)
~3.6 Doublet (d) 2H Benzylic (-CH2CHO)
~2.9 Septet 1H Isopropyl (-CH(CHs)2)
~1.2 Doublet (d) 6H Isopropyl (-CH(CHs)2)
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Note: Predicted chemical shifts and multiplicities are based on established values for similar
structural motifs.

Predicted **C NMR Data (125 MHz, CDCI:s)

The carbon NMR spectrum will provide information on the different carbon environments within
the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal.

Chemical Shift (6, ppm) Assignment

~200 Aldehyde Carbonyl (C=0)

~148 Quaternary Aromatic (ipso to -iPr)

~131 Quaternary Aromatic (ipso to -CH2CHO)
~129 Aromatic CH (ortho to -CH2CHO)

~127 Aromatic CH (ortho to -iPr)

~50 Benzylic Carbon (-CH2CHO)

~34 Isopropyl Methine (-CH(CHs)2)

~24 Isopropyl Methyl (-CH(CH3)z2)

Note: Predicted chemical shifts are based on typical values for substituted benzene derivatives
and aldehydes.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
absorptions for 4-Isopropylphenylacetaldehyde are expected to be from the aldehyde and
aromatic functionalities.
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (Aliphatic -

~2960-2850 Strong ) ]

isopropyl and benzylic)

) C-H stretch (Aldehyde C-H,

~2820 and ~2720 Medium )

Fermi resonance)

C=0 stretch (Aldehyde
~1725 Strong

carbonyl)
~1605, ~1515, ~1465 Medium C=C stretch (Aromatic ring)

C-H bend (p-disubstituted
~830 Strong

benzene)

Note: Predicted absorption frequencies are based on characteristic values for aromatic
aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Ratio Proposed Fragment

162 [M]*: Molecular ion

147 [M - CHs]*: Loss of a methyl group from the
isopropyl moiety.

119 [M - CsH7]* or [M - CHO - CH2z]*: Loss of the
isopropy! group or a larger fragment.

o1 [C7H7]*: Tropylium ion, a common fragment for

compounds with a benzylic group.

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and
common fragmentation pathways for aromatic aldehydes.
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Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like 4-

Isopropylphenylacetaldehyde.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

Instrument: A 400 or 500 MHz NMR spectrometer.

H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 12

ppm.

13C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of
scans will be required compared to *H NMR due to the low natural abundance of 13C. The
spectral width should be set to approximately 0 to 220 ppm.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C) or an internal standard like TMS (0 ppm).

IR Spectroscopy

Sample Preparation: As the compound can be a liquid or a low-melting solid, it can be
analyzed as a thin film between two NaCl or KBr plates.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is
usually recorded over the range of 4000 to 400 cm~1,

Data Processing: A background spectrum of the clean plates is recorded and automatically
subtracted from the sample spectrum.
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Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to
analysis.

« lonization: Utilize Electron Impact (El) ionization for GC-MS, which provides characteristic
fragmentation patterns. For LC-MS, Electrospray lonization (ESI) is common.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-l1sopropylphenylacetaldehyde.
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Sample Preparation
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(tH and C) — IR Spectroscopy = 4 Mass Spectrometry

Data Interpretation & Structure Elucidation
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Structure Confirmation of
4-1sopropylphenylacetaldehyde

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Isopropylphenylacetaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H20, predicted) (NP0315465) [np-mrd.org]
e 2. hmdb.ca [hmdb.ca]
e 3. 4-isopropylphenylacetaldehyde CAS#: 4395-92-0 [m.chemicalbook.com]

e 4. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

e 5.ig.usp.br [ig.usp.br]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-1sopropylphenylacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208413#spectroscopic-data-nmr-ir-ms-of-4-
isopropylphenylacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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